(4-t-Butoxy-3-methoxyphenyl)magnesium bromide
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Overview
Description
(4-tert-Butoxy-3-methoxyphenyl)magnesium bromide, 0.50 M in tetrahydrofuran, is a Grignard reagent. Grignard reagents are organomagnesium compounds used extensively in organic synthesis for forming carbon-carbon bonds. This particular compound is notable for its use in various synthetic applications due to its reactivity and stability in solution.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (4-tert-butoxy-3-methoxyphenyl)magnesium bromide involves the reaction of 4-tert-butoxy-3-methoxyphenyl bromide with magnesium metal in the presence of tetrahydrofuran as a solvent. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.
Reactants: 4-tert-butoxy-3-methoxyphenyl bromide, magnesium metal, tetrahydrofuran.
Conditions: The reaction is conducted at room temperature or slightly elevated temperatures, under an inert atmosphere.
Procedure: Magnesium turnings are activated by a small amount of iodine or 1,2-dibromoethane. The 4-tert-butoxy-3-methoxyphenyl bromide is then added slowly to the magnesium in tetrahydrofuran, and the mixture is stirred until the reaction is complete.
Industrial Production Methods
Industrial production of (4-tert-butoxy-3-methoxyphenyl)magnesium bromide follows similar principles but on a larger scale. The process involves:
Large-scale reactors: Equipped with inert gas purging systems to maintain an oxygen-free environment.
Continuous addition: Of reactants to control the exothermic nature of the reaction.
Purification: The product is often purified by distillation or crystallization to remove any unreacted starting materials or by-products.
Chemical Reactions Analysis
Types of Reactions
(4-tert-Butoxy-3-methoxyphenyl)magnesium bromide undergoes several types of reactions, including:
Nucleophilic Addition: To carbonyl compounds, forming alcohols.
Coupling Reactions: With various electrophiles to form new carbon-carbon bonds.
Substitution Reactions: Where the magnesium bromide group is replaced by other functional groups.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reactants, leading to the formation of secondary and tertiary alcohols.
Electrophiles: Such as alkyl halides, acyl chlorides, and epoxides.
Conditions: Reactions are typically carried out in anhydrous conditions to prevent hydrolysis of the Grignard reagent.
Major Products
Alcohols: From reactions with carbonyl compounds.
Hydrocarbons: From coupling reactions.
Substituted Aromatics: From substitution reactions.
Scientific Research Applications
(4-tert-Butoxy-3-methoxyphenyl)magnesium bromide is used in various scientific research applications:
Organic Synthesis: As a key reagent in the formation of carbon-carbon bonds.
Pharmaceuticals: In the synthesis of complex molecules and active pharmaceutical ingredients.
Material Science: For the preparation of novel organic materials with specific properties.
Biological Studies: As a tool for modifying biomolecules and studying their functions.
Mechanism of Action
The mechanism of action of (4-tert-butoxy-3-methoxyphenyl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The magnesium bromide group stabilizes the negative charge developed during the reaction, facilitating the formation of new bonds. The molecular targets are typically carbonyl groups, leading to the formation of alcohols or other functionalized products.
Comparison with Similar Compounds
Similar Compounds
(4-Methoxyphenyl)magnesium bromide: Similar in structure but lacks the tert-butoxy group.
(4-tert-Butylphenyl)magnesium bromide: Similar but lacks the methoxy group.
(4-tert-Butoxy-3,5-dimethylphenyl)magnesium bromide: Similar but has additional methyl groups.
Uniqueness
(4-tert-Butoxy-3-methoxyphenyl)magnesium bromide is unique due to the presence of both tert-butoxy and methoxy groups, which can influence its reactivity and selectivity in synthetic applications. The combination of these groups can provide steric and electronic effects that are beneficial in certain reactions, making it a valuable reagent in organic synthesis.
Properties
Molecular Formula |
C11H15BrMgO2 |
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Molecular Weight |
283.44 g/mol |
IUPAC Name |
magnesium;1-methoxy-2-[(2-methylpropan-2-yl)oxy]benzene-5-ide;bromide |
InChI |
InChI=1S/C11H15O2.BrH.Mg/c1-11(2,3)13-10-8-6-5-7-9(10)12-4;;/h6-8H,1-4H3;1H;/q-1;;+2/p-1 |
InChI Key |
KDWUNVVGRABOGS-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)OC1=C(C=[C-]C=C1)OC.[Mg+2].[Br-] |
Origin of Product |
United States |
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